molecular formula C14H22BrNO B14413614 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 81185-34-4

7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14413614
CAS No.: 81185-34-4
M. Wt: 300.23 g/mol
InChI Key: MQOYZGGTSOPRQF-UHFFFAOYSA-N
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Description

7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a butylamino group attached to a tetrahydronaphthalenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the naphthalenol backbone, followed by the introduction of the butylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of hydrobromic acid in the final step helps to form the hydrobromide salt, which is often the preferred form for various applications due to its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalenol backbone.

    Substitution: The butylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The butylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalenol backbone may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalenol derivatives and butylamino-substituted molecules. Examples include:

  • 5,6,7,8-Tetrahydronaphthalen-1-ol
  • N-Butyl-1-naphthylamine

Uniqueness

What sets 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its unique combination of the butylamino group and the tetrahydronaphthalenol backbone. This combination provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.

Properties

CAS No.

81185-34-4

Molecular Formula

C14H22BrNO

Molecular Weight

300.23 g/mol

IUPAC Name

7-(butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C14H21NO.BrH/c1-2-3-9-15-12-8-7-11-5-4-6-14(16)13(11)10-12;/h4-6,12,15-16H,2-3,7-10H2,1H3;1H

InChI Key

MQOYZGGTSOPRQF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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